

what is (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

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Compound of Interest

Compound Name: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

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An In-Depth Technical Guide to (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Introduction: The Schöllkopf Reagent

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, more commonly known in the scientific community as the (R)-Schöllkopf reagent, is a cornerstone chiral auxiliary in the field of organic chemistry.^{[1][2][3]} Developed by Ulrich Schöllkopf in 1981, this compound provides a robust and highly effective method for the asymmetric synthesis of α -amino acids.^{[4][5]} The Schöllkopf bis-lactim ether method, as it is formally known, allows for the diastereoselective alkylation of a glycine-derived enolate, enabling the synthesis of a wide array of non-proteinogenic and optically pure α -amino acids.^{[1][4][6]} These exotic amino acids are invaluable building blocks in the development of novel peptide-based therapeutics, constrained analogues for conformational studies, and complex natural products. This guide offers a comprehensive overview of the Schöllkopf reagent, from its fundamental properties and synthesis to its mechanism of action and practical application in a laboratory setting.

Physicochemical Properties

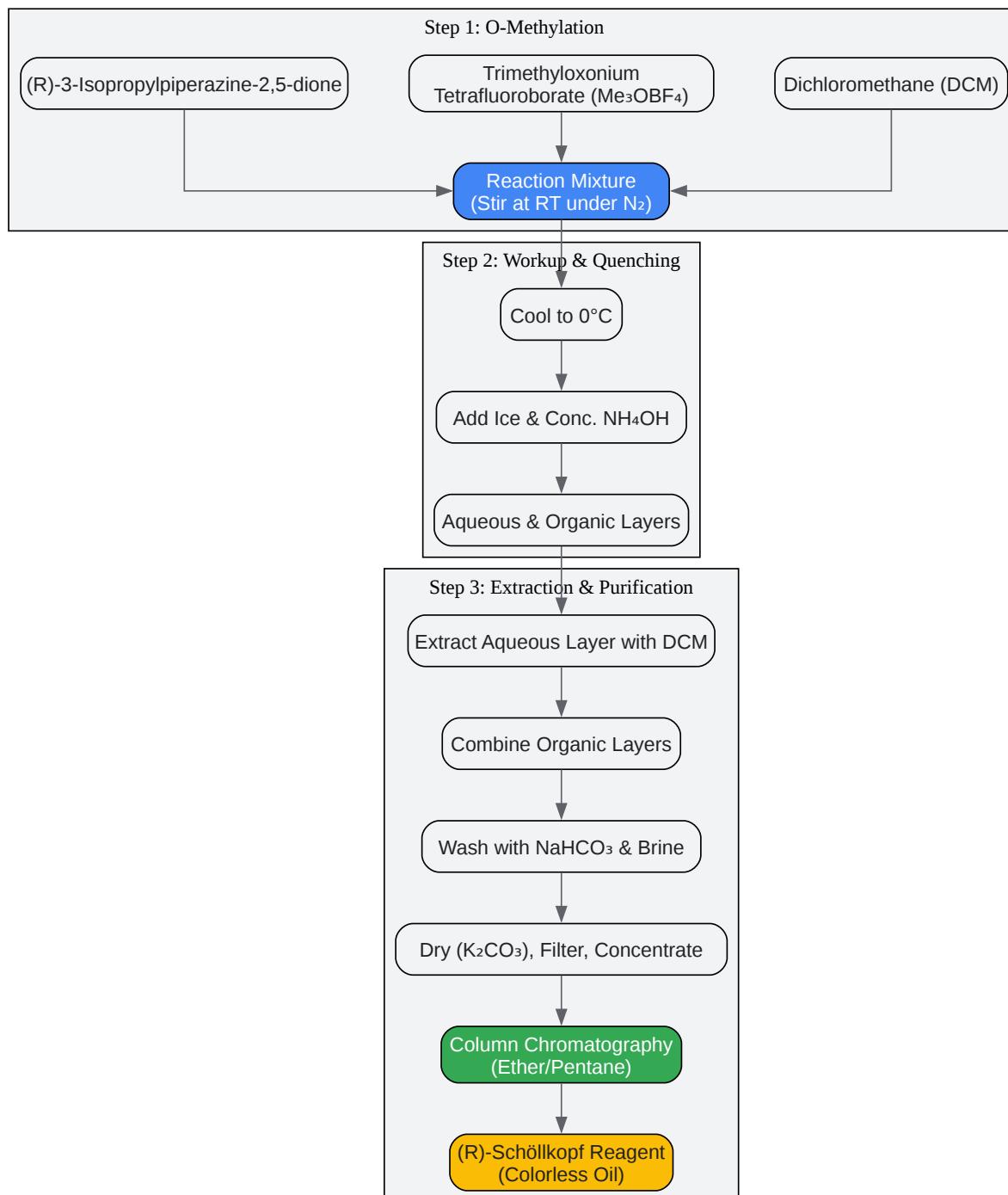
The (R)-Schöllkopf reagent is a colorless to yellow liquid under standard conditions. Its physical and chemical characteristics are critical for its handling, storage, and application in synthesis.

Property	Value
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂ [1] [2] [7] [8]
Molecular Weight	184.24 g/mol [1] [2] [7] [8]
CAS Number	109838-85-9 [2] [7] [9]
Appearance	Colorless to yellow clear liquid [8]
Density	1.028 g/mL at 20 °C [2] [8] [9] [10]
Boiling Point	72 °C [1] [8]
Flash Point	85.0 °C (185.0 °F) - closed cup [1] [11]
Optical Rotation [α]D ₂₀	-102 ± 5° (c = 1% in ethanol) [2] [8] [11]
Storage	Store at 2°C - 8°C in a well-closed container [1]

Synthesis of the (R)-Schöllkopf Reagent

The reagent is synthesized from the cyclic dipeptide of (R)-valine and glycine, namely (R)-3-isopropylpiperazine-2,5-dione. The key transformation is a double O-methylation to form the bis-lactim ether.[\[4\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the (R)-Schöllkopf reagent.

Detailed Synthesis Protocol

This protocol is based on established literature procedures.[\[7\]](#)[\[9\]](#)

- Reaction Setup: To a 2 L round-bottom flask, add (R)-3-isopropylpiperazine-2,5-dione (20.7 g, 133 mmol) and dichloromethane (500 mL).
- Reagent Addition: Add trimethyloxonium tetrafluoroborate (49.0 g, 331 mmol) to the slurry.
- Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. After approximately 18 hours, the mixture should become a clear solution. Add an additional portion of trimethyloxonium tetrafluoroborate (19.6 g, 133 mmol) and continue stirring.
- Quenching: After a total of ~23 hours, cool the reaction mixture in an ice bath. Slowly and carefully add 200 g of ice followed by 100 mL of concentrated (28%) ammonium hydroxide solution. Stir the mixture in the ice bath for 1 hour.
- Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
- Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
- Drying and Concentration: Dry the organic layer with anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield a light brown oil.
- Purification: Purify the crude product via column chromatography using an eluent of ether/pentane (1:4). This typically affords the pure (R)-Schöllkopf reagent as a colorless oil with a yield of approximately 71.5%.[\[7\]](#)[\[9\]](#)

Mechanism of Asymmetric Alkylation

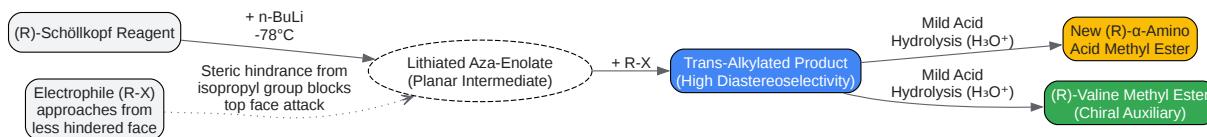
The power of the Schöllkopf method lies in its predictable and highly controlled stereoselectivity. This is achieved through a three-step sequence: deprotonation, diastereoselective alkylation, and hydrolysis.[\[4\]](#)

- Deprotonation: The process begins with the abstraction of a proton from the prochiral α -carbon of the glycine unit using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at

low temperatures (-78 °C). This generates a planar, lithiated aza-enolate.[1][4]

- **Diastereoselective Alkylation:** The stereoselectivity of the entire synthesis is determined in this step. The bulky isopropyl group, originating from the natural amino acid (R)-valine, effectively shields one face of the planar enolate.[4][5] Consequently, an incoming electrophile (e.g., an alkyl halide) can only attack from the less sterically hindered opposite face. This directed attack results in the formation of the alkylated product with a strong preference for the trans configuration, leading to exceptionally high diastereoselectivity, often exceeding 95% d.e.[1]
- **Hydrolysis:** The final step involves the cleavage of the alkylated bis-lactim ether. Mild acidic hydrolysis breaks down the pyrazine ring, releasing two separate amino acid methyl esters: the newly synthesized, optically pure (R)- α -amino acid methyl ester and the recoverable (R)-valine methyl ester.[4]

Mechanism Diagram



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Caption: Mechanism of stereoselective alkylation via the Schöllkopf method.

General Protocol for Asymmetric α -Amino Acid Synthesis

This protocol outlines a general procedure for the alkylation of the (R)-Schöllkopf reagent to synthesize a new α -amino acid.

- **Setup for Lithiation:** In a flame-dried, multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (R)-Schöllkopf reagent (1 equivalent) in anhydrous

tetrahydrofuran (THF).

- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
- Alkylation: Slowly add the desired electrophile (e.g., alkyl halide, 1.1 equivalents), either neat or dissolved in a small amount of anhydrous THF, to the lithiated intermediate at -78 °C.
- Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C and allow the mixture to warm to room temperature.
- Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Hydrolysis: Dissolve the crude alkylated product in a suitable solvent (e.g., methanol) and treat with dilute hydrochloric acid (e.g., 0.1 M HCl). Stir the reaction at room temperature until the bis-lactim ether is fully cleaved (monitor by TLC or LC-MS).
- Purification: Concentrate the reaction mixture and separate the desired α-amino acid ester from the valine methyl ester auxiliary using standard techniques such as column chromatography or crystallization.

Scope, Applications, and Limitations

The primary application of the Schöllkopf reagent is the laboratory-scale synthesis of optically pure α-amino acids.^{[4][11]} Its versatility is a key strength; a wide variety of electrophiles can be employed, including:

- Alkyl halides and sulfonates^[1]
- Acyl chlorides^[1]
- Aldehydes and ketones^[1]

- Epoxides and enones[1]

This flexibility allows for the creation of α -amino acids with diverse side chains, including those that are sterically hindered or contain complex functional groups.[12][13] The method is particularly valuable for producing constrained amino acid analogues used in medicinal chemistry to design peptides with enhanced stability and specific conformations.[14]

Despite its power, the method has limitations. It is not well-suited for industrial-scale synthesis due to its relatively low atom economy and the use of stoichiometric, pyrophoric reagents like n-BuLi.[4][5]

Summary of Performance

The Schöllkopf method is renowned for its high degree of stereocontrol, consistently delivering products with excellent optical purity.

Reaction Stage	Key Outcome	Typical Result
Alkylation	Diastereoselectivity	> 95% d.e.[1]
Hydrolysis	Final Product Optical Purity	> 95% e.e.[1][4]

Conclusion

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a powerful and reliable chiral auxiliary that has secured a permanent place in the synthetic organic chemist's toolkit. The Schöllkopf method provides a predictable, high-yielding, and exceptionally stereoselective route to a vast range of enantiomerically pure α -amino acids. For researchers and drug development professionals, it remains an indispensable tool for accessing novel molecular architectures and advancing the frontiers of peptide science and medicinal chemistry.

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